molecular formula C21H17ClN4O B3742034 N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide

N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide

Cat. No.: B3742034
M. Wt: 376.8 g/mol
InChI Key: FVCUQILHBKPQSF-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide, also known as CMNB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound has been shown to target the mitochondrial respiratory chain complex I, leading to the generation of reactive oxygen species (ROS) and subsequent cell death. Additionally, this compound has been found to induce G1 cell cycle arrest and downregulate the expression of anti-apoptotic proteins, further contributing to its anticancer activity.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and ROS generation. In addition, this compound has been shown to downregulate the expression of various proteins involved in cancer cell survival and proliferation, including Bcl-2, Cyclin D1, and MMP-9.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide in lab experiments is its high thermal stability, which makes it suitable for use in various applications, including organic electronics and photovoltaics. Additionally, this compound has been found to exhibit excellent electron and hole transport properties, making it a promising candidate for use in these applications. However, one limitation of using this compound is its relatively low solubility in common organic solvents, which can make it difficult to work with in certain applications.

Future Directions

There are several future directions for the research and development of N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide. One potential area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in cancer treatment. Finally, there is a need for further investigation into the use of this compound in organic electronics and photovoltaics, with a focus on improving its solubility and device performance.

Scientific Research Applications

N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide has been extensively studied for its potential applications in various fields, including organic electronics, photovoltaics, and biomedical research. In organic electronics, this compound has been used as a charge transport material in organic light-emitting diodes (OLEDs) due to its high thermal stability and excellent electron transport properties. In photovoltaics, this compound has been employed as a hole transport material in perovskite solar cells, leading to improved device performance. In biomedical research, this compound has been investigated for its potential as an anticancer agent, with promising results in vitro.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O/c1-13-4-3-5-15(10-13)21(27)23-18-12-20-19(11-14(18)2)24-26(25-20)17-8-6-16(22)7-9-17/h3-12H,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCUQILHBKPQSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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